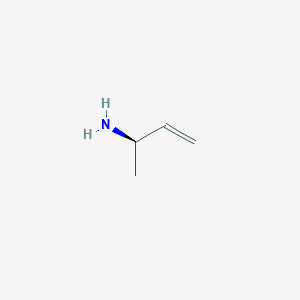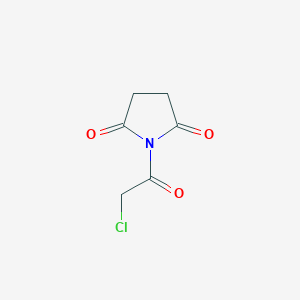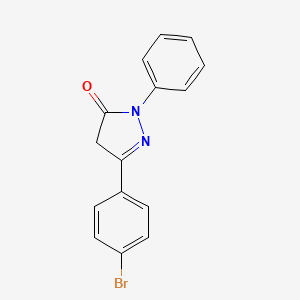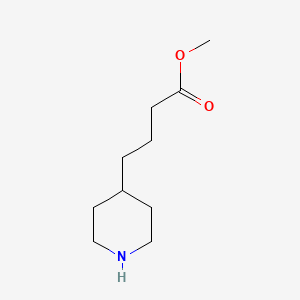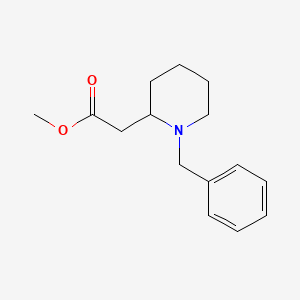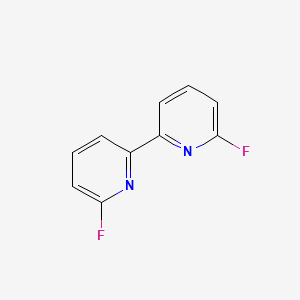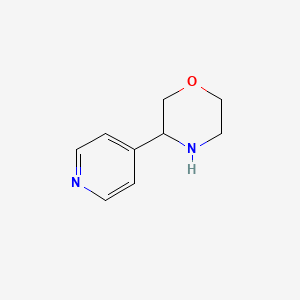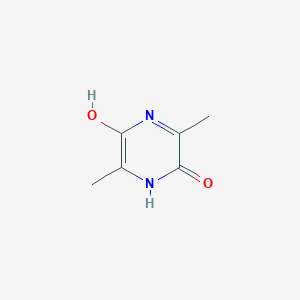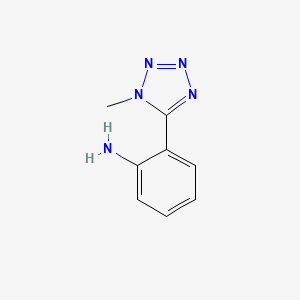
2-(1-methyl-1H-tetrazol-5-yl)aniline
Overview
Description
“2-(1-methyl-1H-tetrazol-5-yl)aniline” is a chemical compound with the empirical formula C8H9N5. It has a molecular weight of 175.19 . This compound is part of a class of chemicals known as tetrazoles, which are heterocyclic compounds that play a significant role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “2-(1-methyl-1H-tetrazol-5-yl)aniline”, can be approached in eco-friendly ways. These methods include the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost, often resulting in good to excellent yields .Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-tetrazol-5-yl)aniline” can be represented by the SMILES stringCc1ccc(cc1N)-n2cnnn2 . The InChI key for this compound is NEYJGZGFZZOFEQ-UHFFFAOYSA-N . Chemical Reactions Analysis
Tetrazoles, including “2-(1-methyl-1H-tetrazol-5-yl)aniline”, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with certain active metals to produce new compounds .Physical And Chemical Properties Analysis
“2-(1-methyl-1H-tetrazol-5-yl)aniline” is a solid compound . It has a strong negative inductive effect (−I electron withdrawing) and a weak positive mesomeric effect (+M electron releasing) .Scientific Research Applications
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including “2-(1-methyl-1H-tetrazol-5-yl)aniline”, play a very important role in medicinal and pharmaceutical applications . They have been found to have potential biological and pharmacological applications .
Antibacterial Properties
Tetrazole derivatives have been found to exhibit antibacterial properties . This makes “2-(1-methyl-1H-tetrazol-5-yl)aniline” a potential candidate for the development of new antibacterial drugs .
Antifungal Properties
Research has shown that tetrazole derivatives can have antifungal properties . This suggests that “2-(1-methyl-1H-tetrazol-5-yl)aniline” could be used in the development of antifungal medications .
Antiviral Properties
Tetrazole derivatives, including “2-(1-methyl-1H-tetrazol-5-yl)aniline”, have been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Anti-Inflammatory Properties
Research has shown that tetrazole derivatives can have anti-inflammatory properties . This suggests that “2-(1-methyl-1H-tetrazol-5-yl)aniline” could be used in the development of anti-inflammatory medications .
Antioxidant Properties
Tetrazole derivatives have been found to exhibit antioxidant properties . This makes “2-(1-methyl-1H-tetrazol-5-yl)aniline” a potential candidate for the development of new antioxidant drugs .
Antimalarial Properties
Research has shown that tetrazole derivatives can have antimalarial properties . This suggests that “2-(1-methyl-1H-tetrazol-5-yl)aniline” could be used in the development of antimalarial medications .
Anticonvulsant Properties
Tetrazole derivatives, including “2-(1-methyl-1H-tetrazol-5-yl)aniline”, have been found to exhibit anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target the mek-1 protein , which plays a crucial role in the MAPK/ERK pathway, a key signaling pathway involved in cell proliferation and survival.
Mode of Action
It’s plausible that it interacts with its targets through the formation of hydrogen bonds, as seen with similar compounds . This interaction could lead to changes in the conformation and function of the target proteins, thereby affecting the cellular processes they are involved in.
Biochemical Pathways
If we consider its potential target as mek-1 , it could be inferred that it may affect the MAPK/ERK pathway, which is involved in various cellular processes including cell growth, differentiation, and apoptosis.
Result of Action
Based on its potential interaction with mek-1 , it could potentially influence cell proliferation and survival.
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOMGSQQOSNFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629749 | |
| Record name | 2-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-tetrazol-5-yl)aniline | |
CAS RN |
858484-20-5 | |
| Record name | 2-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)

